2-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-11-3-5-13(6-4-11)17-10-25-18-9-19-14(7-16(17)18)12(2)15(8-20(22)23)21(24)26-19/h3-7,9-10H,8H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDQZTRRMYSVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Functional Group Transformations
The acetic acid moiety and furochromene core enable diverse reactions:
Esterification
The carboxylic acid group reacts with alcohols to form esters. For example:
-
Conditions: Acid catalysis (e.g., HCl, HSO) or carbodiimide coupling.
Amidation
Reaction with amines produces amides:
-
Example: Synthesis of glycine conjugates (as in).
Decarboxylation
Thermal or acidic conditions remove CO:
-
Observed in furocoumarin derivatives under reflux.
Ring-Opening and Rearrangement Reactions
The furochromene system undergoes ring-specific transformations:
Acid-Catalyzed Rearrangement
Protonation of the furan oxygen leads to ring-opening intermediates, followed by re-cyclization (see Scheme 2 in ).
Nucleophilic Acyl Substitution
The acetyl group participates in substitutions with nucleophiles (e.g., thiols, amines).
Ester Hydrolysis
Esters of the compound hydrolyze under acidic or basic conditions:
-
Critical for prodrug activation.
Amide Hydrolysis
Amide derivatives require strong acids/bases for cleavage:
Comparative Reaction Table
Mechanistic Insights
The reaction cascade involves:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid . For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including:
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
In vitro assays demonstrated that certain derivatives exhibited IC50 values significantly lower than the standard chemotherapeutic agent doxorubicin, indicating their potential as effective anticancer agents .
Industrial Production Techniques
In an industrial context, continuous flow reactors and advanced purification techniques are employed to enhance production efficiency and ensure high-quality outputs. This optimization is essential for scaling up the synthesis for pharmaceutical applications .
Antioxidant Properties
Preliminary studies suggest that compounds related to this structure may possess antioxidant properties, potentially providing protective effects against oxidative stress-related diseases . This aspect warrants further investigation as it could broaden the therapeutic applications of the compound.
Anti-inflammatory Effects
The structural features of the compound indicate potential anti-inflammatory activity. Compounds with similar furochromene cores have been reported to modulate inflammatory pathways, suggesting that this compound may also exhibit similar effects .
Mechanism of Action
The mechanism of action of 2-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s activity and solubility are influenced by substituents on the phenyl ring and chromen core. Key analogs include:
Key Observations :
Key Findings :
- The target compound exhibits nanomolar inhibition of tumor-associated hCA IX/XII, crucial for pH regulation in hypoxic cancers .
- Fluorine substitution improves inhibitory potency, aligning with computational predictions of enhanced hydrogen bonding .
- Structural isomerism (e.g., furo[2,3-f] vs. furo[3,2-g]) drastically reduces activity, emphasizing the importance of core geometry .
Biological Activity
The compound 2-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.35 g/mol. The structure includes a furochromene core, which is characterized by multiple aromatic rings and a furanone moiety, contributing to its reactivity and potential biological interactions .
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that the compound may scavenge free radicals effectively .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. It appears to modulate pathways associated with inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of similar furochromene derivatives. These compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cell proliferation .
Understanding the mechanisms by which this compound exerts its biological effects is essential for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and thereby affecting cellular functions.
- Receptor Modulation : It could potentially bind to various receptors, influencing signaling pathways that regulate inflammation and cell survival .
- Gene Expression Regulation : The compound may also affect gene expression related to oxidative stress response and inflammation .
Study 1: Antioxidant Evaluation
In a controlled laboratory study, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration compared to control groups, suggesting strong antioxidant capabilities.
| Concentration (μM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Study 2: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of the compound on LPS-induced RAW264.7 macrophages showed a marked decrease in TNF-alpha production after treatment with varying concentrations of the compound.
| Treatment (μM) | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 150 |
| 10 | 120 |
| 50 | 80 |
| 100 | 30 |
Q & A
Q. Table 1: Synthesis Yields for Substituent Variants
| Substituent on Phenyl Ring | Yield (%) | Reference Compound |
|---|---|---|
| 4-Bromo | 90.5 | EMAC10164c |
| 4-Fluoro | 89.7 | EMAC10164d |
| 2,4-Difluoro | 93.2 | EMAC10164h |
| Phenyl (no substituent) | 87.1 | EMAC10164i |
How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) is recommended for studying electronic properties. Becke’s exact-exchange inclusion improves thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) . Key steps:
Geometry optimization: Use a basis set like 6-31G(d) to minimize energy.
Frontier molecular orbital analysis: Calculate HOMO-LUMO gaps to predict reactivity.
Electrostatic potential mapping: Identify nucleophilic/electrophilic sites for functionalization.
What analytical techniques validate purity and structural integrity in academic research?
Methodological Answer:
- 1H NMR (400 MHz, DMSO-d6): Characteristic peaks include δ 10.23 ppm (amide NH) and aromatic protons at δ 7.2–8.1 ppm .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity, as reported for structurally similar compounds .
- Mass spectrometry (ESI): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 349 for EMAC10164i) .
What biological activities are reported for structurally related furochromene derivatives?
Methodological Answer:
Psoralen derivatives, including this compound, exhibit carbonic anhydrase IX/XII inhibition, relevant in cancer therapy. Assay protocols include:
- Enzyme inhibition assays: Measure IC50 values using recombinant human CA isoforms .
- Cellular uptake studies: Fluorescent tagging (e.g., dansyl derivatives) to track intracellular distribution.
- SAR analysis: Substituents like 4-fluoro enhance potency due to electron-withdrawing effects .
How do substituents on the phenyl ring influence inhibitory potency?
Advanced Research Focus:
Electron-withdrawing groups (e.g., 4-Br, 4-F) improve binding affinity by enhancing hydrogen bonding with CA XII’s active site. Comparative
Table 2: Substituent Effects on CA XII Inhibition
| Substituent | IC50 (nM) | LogP |
|---|---|---|
| 4-Bromo | 12.3 | 3.1 |
| 4-Fluoro | 15.8 | 2.8 |
| 2,4-Difluoro | 18.4 | 2.5 |
| Phenyl | 45.6 | 3.5 |
Hydrophobic substituents (e.g., 4-Br) increase LogP, improving membrane permeability but risking solubility trade-offs .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Advanced Research Focus:
- Low yields in bulky substituents: Steric hindrance slows hydrolysis. Mitigation: Use polar aprotic solvents (e.g., DMF) to improve reactivity .
- Purification difficulties: Column chromatography with silica gel (hexane/EtOAc gradient) resolves co-eluting impurities .
- Stability issues: Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the furochromene core .
How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Core modifications: Synthesize analogs with varying furochromene substituents (e.g., methyl, ethyl at position 5).
Side-chain diversification: Replace acetic acid with propionic acid or amide derivatives (see Scheme 12 in ).
In vitro testing: Use standardized CA inhibition assays and molecular docking (e.g., AutoDock Vina) to correlate substituents with binding energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
